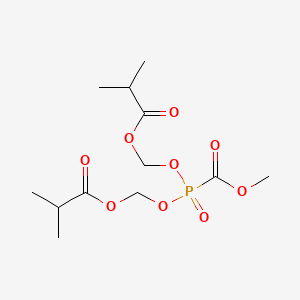
Bis(isopropylyloxymethyl) methyl foscarnet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isopropylyloxymethyl) methyl foscarnet is a derivative of foscarnet, an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This compound is designed to enhance the pharmacokinetic properties of foscarnet, making it more effective in clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(isopropylyloxymethyl) methyl foscarnet involves multiple steps, starting with the preparation of foscarnet. The key steps include:
Esterification: Foscarnet is reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropylyloxymethyl ester.
Methylation: The ester is then methylated using methyl iodide and a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the esterification and methylation reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(isopropylyloxymethyl) methyl foscarnet undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release foscarnet.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Oxidation: Reagents such as potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Hydrolysis: The major product is foscarnet, along with isopropyl alcohol and methanol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions used.
Scientific Research Applications
Bis(isopropylyloxymethyl) methyl foscarnet has several scientific research applications:
Chemistry: Used as a model compound to study esterification and methylation reactions.
Biology: Investigated for its antiviral properties and potential to inhibit viral DNA polymerases.
Medicine: Explored as a potential treatment for drug-resistant viral infections, particularly those caused by CMV and HSV.
Industry: Used in the development of antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of Bis(isopropylyloxymethyl) methyl foscarnet involves the inhibition of viral DNA polymerases. The compound mimics pyrophosphate and selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the elongation of the viral DNA chain. This action effectively halts viral replication without affecting human DNA polymerases .
Comparison with Similar Compounds
Similar Compounds
Foscarnet: The parent compound, used to treat CMV and HSV infections.
Ganciclovir: Another antiviral drug used to treat CMV infections.
Acyclovir: Used to treat HSV infections.
Uniqueness
Bis(isopropylyloxymethyl) methyl foscarnet is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and reduce the frequency of administration compared to foscarnet. Its ability to inhibit drug-resistant viral strains makes it a valuable addition to antiviral therapies .
Properties
CAS No. |
157977-94-1 |
|---|---|
Molecular Formula |
C12H21O9P |
Molecular Weight |
340.26 g/mol |
IUPAC Name |
[methoxycarbonyl(2-methylpropanoyloxymethoxy)phosphoryl]oxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C12H21O9P/c1-8(2)10(13)18-6-20-22(16,12(15)17-5)21-7-19-11(14)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
QVFMJSJYVMHBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


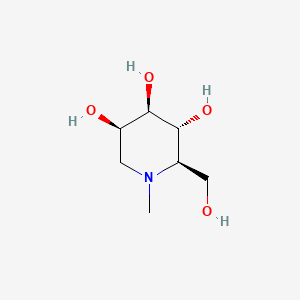
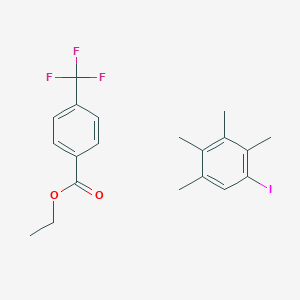
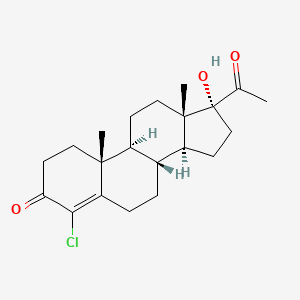

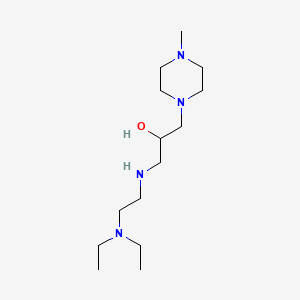
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
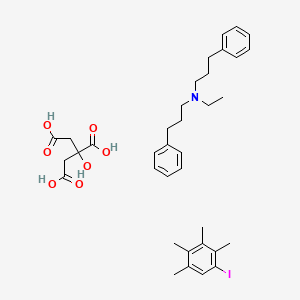

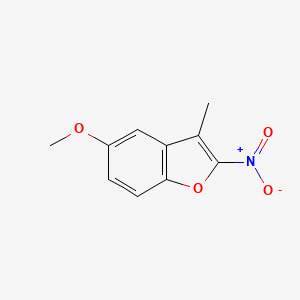

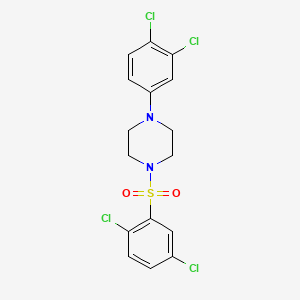

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

